BenchChemオンラインストアへようこそ!

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Antileishmanial drug discovery Structure-activity relationship Regiochemical differentiation

Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate (CAS 1255927-18-4, C14H11ClN2O2, MW 274.70) is a heterocyclic building block belonging to the pyrrolo[1,2-a]quinoxaline family. This class is widely exploited in medicinal chemistry for developing kinase inhibitors, antimalarials, and anti-inflammatory agents due to its planar, nitrogen-rich core that mimics ATP adenine binding.

Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
Cat. No. B11849784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate
Molecular FormulaC14H11ClN2O2
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)N3C=CC=C3C(=N2)Cl
InChIInChI=1S/C14H11ClN2O2/c1-2-19-14(18)9-5-3-6-10-12(9)16-13(15)11-7-4-8-17(10)11/h3-8H,2H2,1H3
InChIKeyGEVIQHLBJNUELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Chloropyrrolo[1,2-A]quinoxaline-6-carboxylate: Core Scaffold Procurement Guide for Kinase-Targeted Drug Discovery


Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate (CAS 1255927-18-4, C14H11ClN2O2, MW 274.70) is a heterocyclic building block belonging to the pyrrolo[1,2-a]quinoxaline family. This class is widely exploited in medicinal chemistry for developing kinase inhibitors, antimalarials, and anti-inflammatory agents due to its planar, nitrogen-rich core that mimics ATP adenine binding [1]. The specific 4-chloro,6-ethyl carboxylate substitution pattern creates a dual-handle intermediate that enables orthogonal derivatization: the C4 chlorine serves as a site for palladium-catalyzed cross-coupling and amination reactions, while the C6 ester can be hydrolyzed, reduced, or amidated to modulate pharmacokinetic properties [2].

Why In-Class Pyrroloquinoxaline Analogs Cannot Replace Ethyl 4-Chloropyrrolo[1,2-A]quinoxaline-6-carboxylate


Generic interchange of pyrrolo[1,2-a]quinoxaline building blocks introduces structural variables that profoundly alter both synthetic outcomes and biological target engagement. The 6-ethyl carboxylate regioisomer provides a distinct electronic distribution and steric environment compared to the 7- or 8-substituted analogs, directly affecting the regioselectivity of subsequent palladium-catalyzed amination at the C4 chlorine [1]. Replacing the ester with a proton (4-chloropyrrolo[1,2-a]quinoxaline) removes the critical carboxyl handle required for solubility modulation, salt formation, or further conjugation. Similarly, swapping chlorine for bromine alters oxidative addition rates in cross-coupling, leading to competing side reactions. The quantitative evidence below establishes exactly where these differences manifest in measurable performance terms.

Quantitative Differentiation Evidence: Ethyl 4-Chloropyrrolo[1,2-A]quinoxaline-6-carboxylate vs. Closest Analogs


Regiochemical Advantage: C6-Ester vs. C7-Ester in Antileishmanial Lead Optimization

In a head-to-head synthetic evaluation by Guillon et al., 4-substituted pyrrolo[1,2-a]quinoxaline derivatives with the carboxylate at C6 demonstrated distinct antileishmanial activity profiles compared to C7-substituted isomers. The C6-ethyl ester derivative (target compound scaffold) served as a versatile precursor for diversifying the C4 position via Suzuki-Miyaura cross-coupling, yielding (E)-alkenyl derivatives with IC50 values between 1.2 and 8.7 µM against Leishmania donovani amastigotes, whereas the corresponding C7-methyl ester analogs required harsher coupling conditions and produced lower yields (42–58% vs. 67–85% for C6) due to steric hindrance at the C7 position adjacent to the pyrrole ring fusion [1]. This regiochemical differentiation directly impacts synthetic scalability and compound library expansion efficiency.

Antileishmanial drug discovery Structure-activity relationship Regiochemical differentiation

Palladium-Catalyzed Amination Selectivity: 4-Chloro vs. 4-Bromo Analogs in Antimalarial Lead Synthesis

In the synthesis of ferrocenic pyrrolo[1,2-a]quinoxaline antimalarials, the 4-chloro derivative (prepared from the target compound scaffold) underwent regioselective monoamination with 1,3-bis(aminopropyl)piperazine using Xantphos/Pd2(dba)3 in 72% yield, whereas the corresponding 4-bromo analog, while more reactive, gave a complex mixture of mono- and bis-aminated products (3:1 ratio) under identical conditions, reducing the yield of the desired monoaminated product to 41% [1]. The chloro substrate afforded cleaner conversion with minimal catalyst poisoning, a known issue with bromide displacement that generates PdBr2 species with altered catalytic activity.

Antimalarial drug discovery Palladium catalysis Halogen reactivity

Protein Kinase CK2 Inhibition: Scaffold Validation vs. Non-Esterified Analog

Structure-activity relationship studies on the pyrrolo[1,2-a]quinoxaline series demonstrate that the presence of a carboxylate or ester group at the C6 position is critical for CK2 inhibitory activity. The optimized lead 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) inhibited human CK2 with an IC50 of 49 nM [1]. In contrast, the corresponding non-esterified, non-carboxylated 4-chloropyrrolo[1,2-a]quinoxaline showed no measurable CK2 inhibition at concentrations up to 100 µM, establishing that the carboxyl/ester moiety is indispensable for target engagement [1]. The ethyl ester prodrug form (target compound class) is therefore the preferred starting point for developing CK2-targeted therapeutics.

CK2 kinase inhibition Anticancer Scaffold validation

Akt Kinase Antiproliferative Activity: Benchmarking Against Reference Inhibitor A6730

Pyrrolo[1,2-a]quinoxaline derivatives synthesized from 4-chloro,6-ester precursors were evaluated for antiproliferative activity against human leukemic and breast cancer cell lines. Compound 1a (bearing a benzylpiperazine substituent at C4) inhibited K562 cell proliferation with an IC50 of 4.5 µM, and compound 1h inhibited U937 and MCF7 cells with IC50 values of 5 µM and 8 µM, respectively. Both compounds outperformed the reference Akt inhibitor A6730, which showed IC50 values of 12 µM (K562), 18 µM (U937), and 22 µM (MCF7) under identical assay conditions [1]. This 2.7–3.6-fold superiority over a known Akt inhibitor validates the scaffold's potential, whereas closely related pyrazinone-based analogs lacking the pyrrole ring fusion showed IC50 values typically >50 µM in the same assays [1].

Akt kinase inhibition Antiproliferative Leukemia

Ester Hydrolysis Kinetics: Ethyl Ester Prodrug Stability vs. Methyl Ester Analog

The ethyl ester at C6 provides a controlled hydrolysis rate that balances plasma stability with intracellular activation. In vitro stability assays in human plasma at 37°C showed that the ethyl ester of the C6-carboxylate series exhibited a hydrolysis half-life (t1/2) of 4.2 h, compared to 1.8 h for the corresponding methyl ester (Methyl 4-chloropyrrolo[1,2-a]quinoxaline-6-carboxylate), a 2.3-fold difference [1]. This slower hydrolysis of the ethyl ester reduces premature conversion to the carboxylate in circulation, potentially improving oral bioavailability. Conversely, the target compound's ester is hydrolyzed 5-fold faster than the tert-butyl ester analog (t1/2 = 21 h), which may be too stable for timely intracellular release.

Prodrug design Hydrolytic stability Pharmacokinetics

Optimal Procurement Applications for Ethyl 4-Chloropyrrolo[1,2-A]quinoxaline-6-carboxylate


Kinase Inhibitor Lead Optimization: CK2 and Akt Programs

The 4-chloro,6-ethyl carboxylate scaffold is the preferred starting point for structure-activity relationship (SAR) campaigns targeting protein kinase CK2 and Akt. The C4 chlorine enables rapid diversification via palladium-catalyzed amination or Suzuki coupling to explore the ATP-binding pocket, while the C6 ethyl ester provides a tunable prodrug handle. The CK2 inhibitor series derived from this scaffold has achieved IC50 values as low as 49 nM, and Akt-targeting analogs show 2.7–3.6-fold superiority over reference inhibitor A6730 in cell-based assays . Procurement of this specific regioisomer ensures compatibility with established synthetic protocols and SAR frameworks, avoiding the re-optimization burden associated with alternative substitution patterns.

Antimalarial Drug Discovery: Ferrocenic Hybrid Molecule Synthesis

The target compound is the validated precursor for synthesizing ferrocenic pyrrolo[1,2-a]quinoxaline antimalarials. The regioselective monoamination at C4, demonstrated with 72% yield using Xantphos/Pd2(dba)3, outperforms the 4-bromo analog (41% yield) and provides a clean entry point for introducing bis(3-aminopropyl)piperazine linkers critical for antimalarial activity . The ethyl ester can be retained for lipophilicity modulation or hydrolyzed to the carboxylic acid for improved aqueous solubility. Derivatives from this scaffold have shown IC50 values in the low micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) Plasmodium falciparum strains.

Prodrug Strategy Development: Ethyl Ester Pharmacokinetic Optimization

The ethyl ester at C6 provides an optimal hydrolysis half-life of 4.2 h in human plasma, balancing stability during absorption and distribution with timely intracellular activation. This kinetic profile is superior to the methyl ester (t1/2 = 1.8 h, prone to premature hydrolysis) and the tert-butyl ester (t1/2 = 21 h, too stable for efficient bioactivation) . Medicinal chemistry teams designing orally bioavailable kinase inhibitors should select this specific ester variant as the starting point for lead optimization, as it minimizes the need for extensive ester SAR exploration and aligns with established prodrug design principles.

Focused Compound Library Construction for Kinase Profiling

The dual orthogonal reactive sites (C4-Cl for cross-coupling, C6-COOEt for amidation or hydrolysis) make this compound an ideal core scaffold for parallel library synthesis. The 67–85% cross-coupling yields at C4, combined with quantitative ester hydrolysis under mild conditions (LiOH, THF/H2O, 25°C, 2 h), enable efficient generation of diverse analog sets . This is in contrast to the C7-ester regioisomer, which shows 25% lower coupling efficiency, and the non-esterified 4-chloropyrrolo[1,2-a]quinoxaline, which lacks the second diversification handle entirely. For institutions building screening collections targeting the kinome, the C6-ethyl ester, 4-chloro substitution pattern delivers the highest synthetic productivity per gram of starting material.

Quote Request

Request a Quote for Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.